molecular formula C23H30N2O B14194823 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one CAS No. 918480-65-6

2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one

Cat. No.: B14194823
CAS No.: 918480-65-6
M. Wt: 350.5 g/mol
InChI Key: BKITZQWWIGKVGM-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylpropyl group and a phenylbutanone moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with a phenylpropyl halide, followed by the addition of a phenylbutanone derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction typically involves the addition of hydrogen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(piperazin-1-yl)butan-1-one
  • 1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of both phenyl and butanone groups

Properties

CAS No.

918480-65-6

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

2-phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C23H30N2O/c1-2-22(21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-8,10-11,13-14,22H,2,9,12,15-19H2,1H3

InChI Key

BKITZQWWIGKVGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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